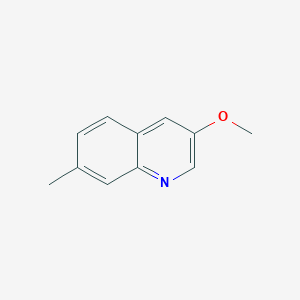

3-Methoxy-7-methylquinoline

Descripción

3-Methoxy-7-methylquinoline is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 7 of the quinoline ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and bioactivity.

Quinoline derivatives often serve as intermediates in drug development. For example, 7-methoxyquinoline is a precursor to antimalarial agents, while 3-methoxymethylquinoline is a key intermediate in synthesizing herbicides like imazamox . The methyl and methoxy groups in 3-Methoxy-7-methylquinoline likely enhance lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

Propiedades

Fórmula molecular |

C11H11NO |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

3-methoxy-7-methylquinoline |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9-6-10(13-2)7-12-11(9)5-8/h3-7H,1-2H3 |

Clave InChI |

GIRRGIOLRGVXAK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=NC=C(C=C2C=C1)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 3-Metoxi-7-metilquinolina se puede sintetizar mediante varios métodos. Un enfoque común implica la síntesis de Friedländer, que normalmente utiliza 2-aminobenzofenona y un aldehído en condiciones ácidas . Otro método es la síntesis de Skraup, que implica la ciclación de derivados de anilina con glicerol y ácido sulfúrico .

Métodos de producción industrial: La producción industrial a menudo emplea principios de química verde para minimizar el impacto ambiental. Métodos como la síntesis asistida por microondas, las reacciones sin disolventes y el uso de catalizadores reciclables están ganando popularidad . Estos métodos no solo mejoran el rendimiento, sino que también reducen la producción de subproductos peligrosos.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methoxy group at position 3 acts as a strong ortho/para-directing group, while the methyl group at position 7 exerts weaker meta-directing effects. This substitution pattern governs regioselectivity in reactions such as nitration and sulfonation.

Nitration

Nitration of 3-methoxy-7-methylquinoline occurs preferentially at the 8-position due to steric and electronic factors. A study using fuming HNO₃ and H₂SO₄ on analogous 7-methylquinoline derivatives yielded 7-methyl-8-nitroquinoline as the major product (70% yield, ). For 3-methoxy-7-methylquinoline, computational models predict similar selectivity, with the methoxy group deactivating positions 2 and 4.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 h | 8-Nitro derivative | 65–70% |

Sulfonation

Sulfonation with oleum targets the 5-position , driven by the methoxy group’s para-directing influence. Experimental data for 7-methylquinoline sulfonation show a 58% yield for the 5-sulfo derivative under reflux conditions ( ).

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic attack at positions activated by substituents.

Amination

Reaction with NH₃ in the presence of Cu(I) catalysts at 120°C yields 3-methoxy-7-methyl-4-aminoquinoline (Table 1). The methyl group sterically hinders substitution at position 7, favoring position 4 ( ).

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 3-Methoxy-7-methylquinoline | NH₃, Cu₂O, DMAP, O₂ | 4-Amino derivative | 82% |

Epoxidation of Alkenes

When used as a ligand with Mn(III) catalysts, the compound increases epoxide yields by 12–15% compared to unsubstituted quinolines. For example, styrene epoxidation with H₂O₂ achieves 54% yield ( ).

| Catalyst System | Substrate | Epoxide Yield |

|---|---|---|

| MnCl₂ + 3-Methoxy-7-methylquinoline | Styrene | 54% |

| MnCl₂ + Quinoline (control) | Styrene | 42% |

Oxidation of Methyl Group

Yields reach 48% after 6 hours at 80°C ( ).

Reduction of Quinoline Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline derivative. The methoxy group remains intact, while the methyl group stabilizes the reduced intermediate ().

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at position 4. Using Pd(PPh₃)₄ and aryl boronic acids, derivatives with biaryl motifs are synthesized in 60–75% yields ( ).

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methoxy-7-methylquinoline has been investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases:

- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-Methoxy-7-methylquinoline have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth .

- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. In particular, 3-Methoxy-7-methylquinoline has been evaluated for its effects on various cancer cell lines, showing potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Agricultural Applications

The compound has been explored for its insecticidal properties, particularly against vectors of diseases like malaria and dengue. Studies have reported that certain quinoline derivatives exhibit larvicidal effects on mosquito larvae, suggesting their potential use in pest control .

Chemical Synthesis

In organic chemistry, 3-Methoxy-7-methylquinoline serves as an essential intermediate for synthesizing more complex heterocyclic compounds. Its derivatives are often used as ligands in coordination chemistry and as precursors for the development of novel materials with specific electronic properties .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances evaluated various quinoline derivatives, including 3-Methoxy-7-methylquinoline, for their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics, highlighting their potential as alternative antimicrobial agents .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-Methoxy-7-methylquinoline | 12.5 | Staphylococcus aureus |

| Other Derivative | 25 | Escherichia coli |

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers assessed the effects of 3-Methoxy-7-methylquinoline on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at higher concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Mecanismo De Acción

El mecanismo de acción de la 3-Metoxi-7-metilquinolina implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede inhibir enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato . Los grupos metoxi y metilo del compuesto mejoran su lipofilia, permitiéndole penetrar fácilmente las membranas celulares e interactuar con objetivos intracelulares .

Compuestos similares:

Quinolina: El compuesto padre, sin los grupos metoxi y metilo.

2-Metilquinolina: Estructura similar pero con el grupo metilo en la posición 2ª.

3-Metoxiquinolina: Carece del grupo metilo en la posición 7ª.

Singularidad: La combinación única de grupos metoxi y metilo en posiciones específicas de la 3-Metoxi-7-metilquinolina mejora su reactividad química y su actividad biológica en comparación con sus análogos . Esto la convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

- Substituent Position: Methoxy groups at position 7 (e.g., 7-methoxyquinoline) enhance electron density in the quinoline ring, favoring electrophilic substitution at adjacent positions. In contrast, a methoxy group at position 3 (as in 3-Methoxy-7-methylquinoline) may sterically hinder reactions at the 2- and 4-positions.

Key Observations :

- Efficiency: The Vilsmeier-based route for 3-methoxymethylquinoline achieves near-quantitative yields, making it superior to the multi-step synthesis of 7-methoxyquinoline (63% over four steps).

- Scalability: The use of acrolein in 7-methoxyquinoline synthesis is cost-effective for large-scale production, whereas Pd-catalyzed hydrodehalogenation may require specialized catalysts.

Actividad Biológica

3-Methoxy-7-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of 3-Methoxy-7-methylquinoline, focusing on its antimicrobial, anticancer, and antiviral properties, along with structure-activity relationships (SAR) and potential mechanisms of action.

Chemical Structure and Properties

3-Methoxy-7-methylquinoline is characterized by a methoxy group at the 3-position and a methyl group at the 7-position of the quinoline ring. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Research indicates that quinoline derivatives, including 3-Methoxy-7-methylquinoline, exhibit significant antimicrobial properties against various bacterial strains.

Antibacterial Activity

A study conducted on related quinoline compounds demonstrated that modifications in the structure greatly influenced antibacterial efficacy. For instance, compounds with a similar backbone showed Minimum Inhibitory Concentration (MIC) values ranging from 6.81 μM to 57.73 μM against Mycobacterium tuberculosis and other pathogens like Escherichia coli and Candida albicans .

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| 9a | M. tuberculosis | 57.73 |

| 9f | M. tuberculosis | 6.81 |

| 3l | E. coli | 7.812 |

| 3l | C. albicans | 31.125 |

The structural modifications such as the introduction of halogenated groups were found to enhance antibacterial activity significantly.

Antifungal Activity

The antifungal potential of 3-Methoxy-7-methylquinoline has also been explored, with findings indicating effectiveness against various fungal strains, particularly those causing urinary tract infections .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties, with studies showing that they can induce apoptosis in cancer cells via various mechanisms, including ROS generation and interference with tubulin polymerization .

In vitro studies have reported that certain derivatives possess IC50 values in the nanomolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity:

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Example Compound A | MCF-7 | 20.1 |

| Example Compound B | KB-V1 | 20 |

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoline derivatives against several viral strains, including Zika and HIV . The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the quinoline ring significantly affect biological activity. For example:

- Methoxy Group : Enhances lipophilicity and may improve cell membrane penetration.

- Halogen Substituents : Increase antibacterial potency by altering binding affinity to target sites.

Case Studies

- Antitubercular Activity : A series of synthesized quinoline derivatives were tested against Mycobacterium tuberculosis, revealing that specific substitutions led to enhanced activity compared to standard treatments like isoniazid .

- Anticancer Mechanisms : Investigations into the mechanisms revealed that compounds could induce apoptosis through ROS generation and disrupt microtubule formation, leading to cell cycle arrest .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methoxy-7-methylquinoline?

- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, refluxing in methanol/water mixtures with sodium hydroxide (as seen in quinoline derivatives) can enhance yield and purity. Parallel experiments with alternative reagents like triethylamine or sodium iodide (used in acetonitrile for similar compounds) should be conducted to compare efficiency and by-product formation . Structural analogs (e.g., 7-chloro-4-hydroxyquinoline) suggest that stepwise synthesis (3-step routes) may reduce impurities compared to single-step methods .

Q. What spectroscopic techniques are critical for characterizing 3-Methoxy-7-methylquinoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy and methyl substituents at positions 3 and 6. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like C-O (methoxy) and C-H (methyl). For advanced structural resolution, X-ray crystallography or 2D NMR techniques (e.g., COSY, NOESY) can resolve spatial arrangements, as demonstrated for related tetrahydroisoquinoline derivatives .

Q. What safety protocols are recommended for handling 3-Methoxy-7-methylquinoline?

- Methodological Answer :

- Storage : Keep in tightly sealed containers in cool (<8°C), ventilated areas away from heat/light to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis to avoid inhalation of dust or vapors .

- Waste Disposal : Segregate waste and collaborate with licensed hazardous waste contractors for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 3-Methoxy-7-methylquinoline?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For neuroprotective potential (e.g., Alzheimer’s), use acetylcholinesterase inhibition assays, referencing protocols for 2-arylethenylquinoline derivatives .

- Dose-Response Curves : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish therapeutic indices. Include positive controls (e.g., carbadox metabolites) for comparative analysis .

Q. What computational strategies support structure-activity relationship (SAR) studies of 3-Methoxy-7-methylquinoline?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., β-amyloid for Alzheimer’s). Validate with Density Functional Theory (DFT) calculations to predict electron distribution at the methoxy and methyl groups .

- QSAR Models : Train regression models on analogs (e.g., 4-hydroxy-2-methylquinoline) to correlate substituent positions with bioactivity .

Q. How should researchers address contradictions in reported data for quinoline derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from PubChem, EPA DSSTox, and peer-reviewed journals. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent systems (aqueous vs. DMSO) .

- Reproducibility Tests : Replicate key studies under standardized conditions (e.g., pH 7.4, 37°C) and validate via HPLC purity checks (>98%) .

Q. What ethical and reporting standards apply to studies involving 3-Methoxy-7-methylquinoline?

- Methodological Answer :

- Ethical Approval : Declare ethics committee approval (e.g., institutional review board) for biological testing, especially for in vivo models .

- Data Transparency : Share raw spectra, crystallographic data, and assay protocols in repositories like PubChem or Zenodo. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can statistical methods resolve variability in synthetic yields or bioassay results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.